2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide
Description
2,3-Diphenyl-5-(phenylamino)-1,2λ⁵,4-thiadiazol-2-ylium bromide is a thiadiazolium salt characterized by a cationic thiadiazole core substituted with two phenyl groups at positions 2 and 3, a phenylamino group at position 5, and a bromide counterion. This compound is synthesized via bromination of precursor hydrazonoyl derivatives under reflux conditions, yielding crystalline solids with high melting points (~217–218°C) . Its structure is confirmed by spectral data (e.g., NMR, IR) and elemental analysis, revealing key functional groups such as aromatic protons (δ 7.03–8.69 ppm in ¹H-NMR) and ionic interactions stabilizing the thiadiazolium ring .
Properties
IUPAC Name |
N,2,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S.BrH/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18;/h1-15H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOTVCHVYQVXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37937-63-6 | |
| Record name | Benzenamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37937-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclocondensation of Aryl-Thioureas and Isothiocyanates
The foundational step for synthesizing thiadiazolium derivatives involves the preparation of aryl-thioureas. For example, substituted anilines react with ammonium isothiocyanate in concentrated hydrochloric acid to form aryl-thioureas (e.g., 2a–d in). These intermediates are refluxed in chlorobenzene to yield aryl-isothiocyanates (3a–d ), which are subsequently reacted with phenylhydrazine under solvent-free grinding conditions to produce N-aryl-2-phenyl-hydrazinecarbothioamides (4a–d ).
For the target bromide derivative, brominated reagents (e.g., HBr or PBr₃) may replace HCl in the thiourea formation step. However, direct bromination at later stages is more common to preserve intermediate stability.
Microwave-Assisted Thiadiazolium Ring Formation
The critical cyclization step employs microwave irradiation to form the thiadiazolium core. In analogous chloride derivatives (e.g., 5a–d ), equimolar cinnamaldehyde and hydrazinecarbothioamide intermediates react with thionyl chloride (SOCl₂) in 1,4-dioxane under microwave conditions (5–10 min, 100–150 W). For the bromide variant, thionyl bromide (SOBr₂) or HBr gas is used as the brominating agent.
Key Reaction Parameters
| Parameter | Chloride Analog | Bromide Adaptation (Proposed) |
|---|---|---|
| Halogen Source | SOCl₂ | SOBr₂ or HBr |
| Solvent | 1,4-Dioxane | 1,4-Dioxane or DMF |
| Microwave Duration | 5 min | 5–8 min |
| Yield | 96–98% | 85–92% (estimated) |
The bromide’s larger ionic radius may necessitate longer reaction times or elevated temperatures to achieve comparable yields.
Purification and Crystallization
Crude products are precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and washing. Recrystallization from ethanol or acetonitrile yields pure thiadiazolium bromide. Analytical data for related compounds include:
-
FT-IR : N–H stretch (~3250 cm⁻¹), C=N stretch (~1600 cm⁻¹), and C–S vibrations (~690 cm⁻¹).
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¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–8.1 ppm), imine proton (δ 8.3–8.5 ppm).
-
ESI-MS : [M]⁺ ion at m/z 449.2 (calculated for C₂₁H₁₆BrN₃S⁺: 449.01).
Optimization Strategies for Improved Yield and Purity
Solvent and Halogen Source Screening
Comparative studies of chloride analogs show that polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while protic solvents (e.g., ethanol) reduce byproducts. For bromide systems, SOBr₂ offers superior reactivity over HBr due to its stronger electrophilicity, though it requires stringent moisture control.
Green Chemistry Approaches
Ultrasound-assisted synthesis reduces reaction times from hours to minutes. For example, aryl-isothiocyanate preparation under sonication (40 kHz, 50°C) achieves 95% conversion in 30 min versus 8 h under reflux. Applying this to bromide synthesis could improve efficiency.
Challenges and Limitations
Stability of Bromide Intermediates
Thiadiazolium bromides are hygroscopic and prone to hydrolysis. Storage under anhydrous conditions (e.g., desiccators with P₂O₅) is critical.
Scalability Issues
Microwave reactors face limitations in batch scaling. Transitioning to continuous-flow systems with SOBr₂ requires specialized equipment to handle corrosive vapors.
Applications and Derivatives
While the target compound’s biological data are sparse, structurally similar mesoionic thiadiazolium chlorides exhibit IC₅₀ values of 1.51–7.70 μM against HTLV-1-infected cell lines. Bromide derivatives may offer enhanced bioavailability due to increased lipophilicity (LogP ~3.5 vs. 2.8 for chloride analogs) .
Chemical Reactions Analysis
Types of Reactions
2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The phenyl and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, sulfones, and reduced thiadiazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of thiadiazole derivatives, including 2,3-diphenyl-5-(phenylamino)-1,2λ5,4-thiadiazol-2-ylium bromide, as promising anticancer agents. For instance, a study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 1.51 to 7.70 μM against HTLV-1-infected and non-infected cells . This suggests that the compound may induce apoptosis or necrosis in cancer cells.
Antiviral Properties
Thiadiazole derivatives have also shown antiviral properties. Research indicates that these compounds can inhibit the replication of viruses such as HTLV-1, which is associated with adult T-cell leukemia/lymphoma (ATLL). The mechanism involves interaction with viral proteins, potentially disrupting their function .
Photophysical Properties
The photophysical characteristics of 2,3-diphenyl-5-(phenylamino)-1,2λ5,4-thiadiazol-2-ylium bromide have been investigated for applications in photodynamic therapy (PDT). The compound exhibits fluorescence properties suitable for imaging and therapeutic applications. Studies have shown that its interaction with human serum albumin (HSA) can enhance its distribution and efficacy within biological systems .
Case Studies
Mechanism of Action
The mechanism by which 2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiadiazolium Derivatives
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 3b) increase melting points due to enhanced dipole interactions and crystallinity . In contrast, non-ionic analogs like compound 20 exhibit lower melting points (~176°C) due to reduced ionic character .
- Synthetic Efficiency: Bromide-containing thiadiazolium salts (3a–3c) are synthesized with high yields (81–91%) via bromination of hydrazonoyl precursors, whereas non-ionic derivatives (e.g., 20) require alternative routes (e.g., condensation with potassium thiocyanate) with moderate yields (69–74%) .
Spectral and Functional Group Analysis
- IR Spectroscopy: The target compound (3a) lacks free NH/OH stretches seen in non-ionic analogs (e.g., compound 20: ν 3433 cm⁻¹ for OH, 3115 cm⁻¹ for NH), as its NH group participates in ionic bonding with bromide .
- ¹H-NMR: Aromatic proton signals (δ 7.03–8.69 ppm) are consistent across analogs, but substituents like benzylamino (3c) introduce distinct aliphatic peaks (δ 4.65 ppm for CH₂) .
Biological Activity
2,3-Diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its cytotoxicity and mechanisms of action against various cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenylisothiocyanate with appropriate amines under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy, infrared spectroscopy (FT-IR), and mass spectrometry to confirm its structure and purity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MT2 (HTLV-1 infected) | 1.51 | Induction of necrosis |
| Jurkat (non-infected) | 7.70 | Cell cycle arrest and apoptosis |
| C91/PL (HTLV-1 infected) | 3.25 | Disruption of mitochondrial membrane potential |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against both infected and non-infected cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Necrosis : The compound has been shown to induce necrosis in Jurkat cells after 24 hours of treatment, with a necrosis rate of approximately 75% .
- Disruption of Mitochondrial Function : Studies indicate that the compound affects mitochondrial membrane potential, which is critical for maintaining cellular energy homeostasis and apoptosis regulation .
- Cell Cycle Arrest : The compound also appears to interfere with the cell cycle progression in various cancer cells, leading to apoptosis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on HTLV-1 Infected Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in viability among MT2 cells infected with HTLV-1. The observed IC50 was notably lower than that for non-infected cells, suggesting selective toxicity towards infected cells .
- Antimicrobial Activity : In addition to its anticancer properties, preliminary tests have shown that derivatives of thiadiazolium compounds exhibit antimicrobial activity against various pathogens. This expands the potential applications of this compound beyond oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2,3-diphenyl-5-(phenylamino)-1,2λ⁵,4-thiadiazol-2-ylium bromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via bromination of precursor imidamide derivatives (e.g., compound 2a in ) using pyridine and bromine in dichloromethane. Yields range from 81–91%, with purity confirmed via melting point analysis (217–218°C) and NMR spectroscopy . Alternative routes involve cyclization of thiosemicarbazides with phenacyl bromides under reflux in ethanol, yielding thiazolium bromide salts (). Key variables include solvent polarity, reaction time, and stoichiometric ratios of brominating agents.
Q. Which spectroscopic techniques are critical for confirming the structure of this thiadiazolium salt?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments include aromatic proton shifts (δ 7.2–8.1 ppm) and thiadiazole ring carbons (δ 150–160 ppm) ().
- X-ray crystallography : Confirms the planar thiadiazole core and bromide counterion positioning (e.g., monoclinic space group P2₁/c) ().
- Mass spectrometry : Base peaks correspond to [M–HBr]⁺ fragments (e.g., m/z = 343 for 8a in ).
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer : Purity is validated via TLC (Rf comparison) and HPLC (retention time matching). Impurities may arise from incomplete bromination (e.g., residual imidamide precursors) or side reactions during cyclization (). Elemental analysis (C, H, N, S) is used to confirm stoichiometric ratios within ±0.3% error ().
Advanced Research Questions
Q. What mechanistic insights explain the cyclization pathway during thiadiazolium salt formation?
- Methodological Answer : Cyclization proceeds via nucleophilic attack of sulfur (from thiosemicarbazides) on the α-carbon of phenacyl bromides, followed by elimination of HBr and hydrazine ( , Scheme 4). Density functional theory (DFT) studies could model transition states, while isotopic labeling (e.g., ¹⁵N) may track nitrogen migration during heterocycle formation.
Q. How do structural modifications (e.g., substituent variations on phenyl rings) affect the compound’s electronic properties and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase electrophilicity of the thiadiazole core, enhancing reactivity in nucleophilic substitution ().
- Methoxy or methyl groups improve solubility in polar solvents ().
- Comparative SAR studies using analogs (e.g., 3b in with 4-methoxyphenyl) reveal cytotoxicity trends via MTT assays ( ).
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Batch vs. flow chemistry : Flow systems reduce exothermic risks during bromination ().
- Crystallization optimization : Slow cooling in ethanol/water mixtures yields high-purity crystals ().
- Quality control : In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR or Raman spectroscopy.
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
